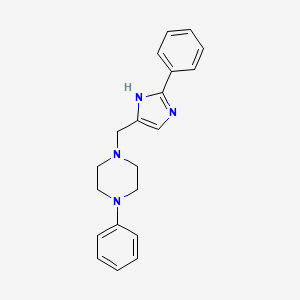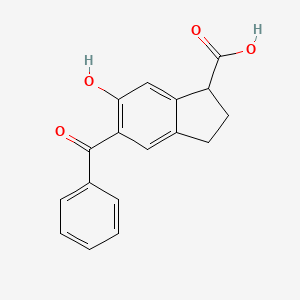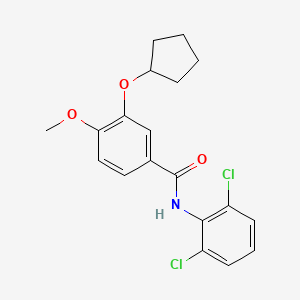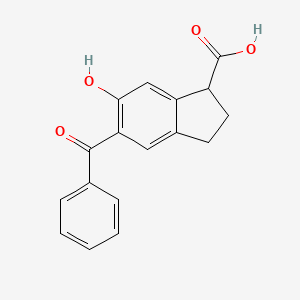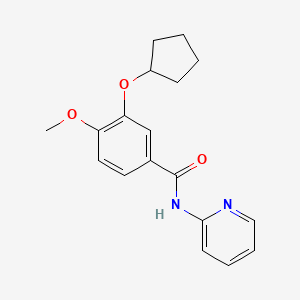
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a methoxy group, and a pyridin-2-yl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzamide core using methyl iodide and a base such as potassium carbonate.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through an etherification reaction, where a cyclopentanol derivative reacts with the benzamide core in the presence of an acid catalyst.
Incorporation of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated benzamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反应分析
Types of Reactions
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
科学研究应用
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-hydroxy-N-(2-(thiophen-2-yl)-imidazo[1,2-a]pyridin-3-yl)benzamide: Used in radiolabeling studies.
Uniqueness
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy and methoxy groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
3-cyclopentyloxy-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-10-9-13(12-16(15)23-14-6-2-3-7-14)18(21)20-17-8-4-5-11-19-17/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,19,20,21) |
InChI 键 |
VUUQDUOSMQTMAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B10780675.png)
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
![(2R)-2-[(2S)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4R,6R,8S,9S,12R,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780688.png)
![(1S,3R,6R,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780697.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780703.png)
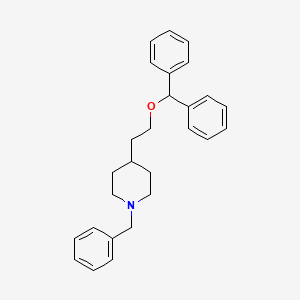


![1-(4-Fluoro-benzyl)-4-[2-(phenyl-thiophen-2-yl-methoxy)-ethyl]-piperidine](/img/structure/B10780745.png)
